molecular formula C13H8F2O2 B3090884 2',2-Difluorobiphenyl-3-carboxylic acid CAS No. 1214352-43-8

2',2-Difluorobiphenyl-3-carboxylic acid

Cat. No. B3090884
CAS RN: 1214352-43-8
M. Wt: 234.20 g/mol
InChI Key: HPVWCGUOCZQQRG-UHFFFAOYSA-N
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Description

“2’,2-Difluorobiphenyl-3-carboxylic acid” is an organic compound that incorporates a carboxyl functional group . The carboxyl group is made up of a carbonyl and a hydroxyl group attached to the same carbon . The compound has a molecular weight of 234.2 .


Molecular Structure Analysis

The molecular structure of “2’,2-Difluorobiphenyl-3-carboxylic acid” is characterized by the presence of a carboxyl functional group . The carbon and oxygen in the carbonyl are both sp2 hybridized, which gives the compound a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .


Physical And Chemical Properties Analysis

“2’,2-Difluorobiphenyl-3-carboxylic acid” is characterized by a molecular weight of 234.2 . Carboxylic acids generally exhibit strong hydrogen bonding between molecules, resulting in high boiling points compared to other substances of comparable molar mass . The carboxyl group readily engages in hydrogen bonding with water molecules .

Scientific Research Applications

DFBC has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a reactant in the synthesis of other compounds, and as an analytical tool for the detection and quantification of various compounds. It is also used as a biochemical tool for studying enzyme-catalyzed reactions, for studying the effects of certain drugs on cells, and for studying the effects of certain hormones on cells.

Advantages and Limitations for Lab Experiments

The advantages of using DFBC in lab experiments include its low cost, its high solubility in water, and its versatility. The main limitation of using DFBC in lab experiments is its low boiling point, which can make it difficult to use in certain applications.

Future Directions

Future research on DFBC could focus on its use as a reagent in organic synthesis, its use as a reactant in the synthesis of other compounds, and its use as an analytical tool for the detection and quantification of various compounds. It could also be used to further study its biochemical and physiological effects, as well as its potential applications in drug discovery and development. Additionally, further research could focus on the development of new and improved methods for synthesizing DFBC, as well as methods for increasing its solubility and boiling point.

Safety and Hazards

“2’,2-Difluorobiphenyl-3-carboxylic acid” is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is also classified as hazardous to the aquatic environment . Precautionary measures include avoiding breathing dust, mist, spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluoro-3-(2-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-11-7-2-1-4-8(11)9-5-3-6-10(12(9)15)13(16)17/h1-7H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVWCGUOCZQQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C(=CC=C2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101250196
Record name 2,2′-Difluoro[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214352-43-8
Record name 2,2′-Difluoro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214352-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-Difluoro[1,1′-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101250196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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